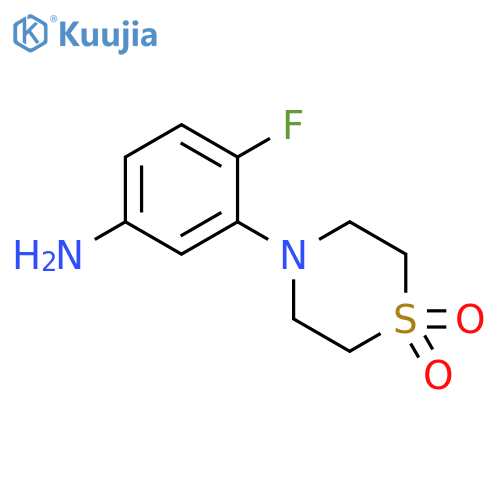

Cas no 1094562-12-5 (4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione)

1094562-12-5 structure

商品名:4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione

CAS番号:1094562-12-5

MF:C10H13FN2O2S

メガワット:244.285824537277

CID:4571405

4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione

- 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione

-

- インチ: 1S/C10H13FN2O2S/c11-9-2-1-8(12)7-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2

- InChIKey: RJBPIEKPVIDIJZ-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(F)C(N2CCS(=O)(=O)CC2)=C1

4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14666-10G |

4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione |

1094562-12-5 | 95% | 10g |

¥ 10,170.00 | 2023-03-30 | |

| Enamine | EN300-45040-1.0g |

4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |

1094562-12-5 | 95% | 1.0g |

$470.0 | 2023-02-10 | |

| TRC | A631803-50mg |

4-(5-Amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |

1094562-12-5 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-45040-2.5g |

4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |

1094562-12-5 | 95% | 2.5g |

$923.0 | 2023-02-10 | |

| TRC | A631803-250mg |

4-(5-Amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |

1094562-12-5 | 250mg |

$ 365.00 | 2022-06-07 | ||

| Aaron | AR019W3R-50mg |

4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |

1094562-12-5 | 95% | 50mg |

$146.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552830-10g |

4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide |

1094562-12-5 | 98% | 10g |

¥22035.00 | 2024-08-09 | |

| Ambeed | A1110190-1g |

4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide |

1094562-12-5 | 98% | 1g |

$337.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552830-1g |

4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide |

1094562-12-5 | 98% | 1g |

¥5658.00 | 2024-08-09 | |

| 1PlusChem | 1P019VVF-500mg |

4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |

1094562-12-5 | 95% | 500mg |

$428.00 | 2025-03-04 |

4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1094562-12-5 (4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 624-75-9(Iodoacetonitrile)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1094562-12-5)4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione

清らかである:99%

はかる:1g

価格 ($):303.0